molecular formula C8H17NO B13540790 ((1R,2R)-2-Methoxycyclohexyl)methanamine CAS No. 1909287-02-0

((1R,2R)-2-Methoxycyclohexyl)methanamine

Cat. No.: B13540790
CAS No.: 1909287-02-0
M. Wt: 143.23 g/mol
InChI Key: WVPRQUYUVMSVTI-HTQZYQBOSA-N
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Description

((1R,2R)-2-Methoxycyclohexyl)methanamine (CAS: 1449215-98-8) is a chiral amine with the molecular formula C₇H₁₅NO and a molecular weight of 129.2 g/mol. It features a cyclohexane ring substituted with a methoxy group at the 2-position and a methanamine group at the adjacent carbon, both in the (1R,2R) stereochemical configuration . This compound is primarily used in research settings, particularly in catalysis and chiral ligand synthesis, owing to its stereoselective properties. Limited data are available on its synthesis, but analogous compounds suggest routes involving stereoselective alkylation or resolution techniques .

Properties

CAS No.

1909287-02-0

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

[(1R,2R)-2-methoxycyclohexyl]methanamine

InChI

InChI=1S/C8H17NO/c1-10-8-5-3-2-4-7(8)6-9/h7-8H,2-6,9H2,1H3/t7-,8-/m1/s1

InChI Key

WVPRQUYUVMSVTI-HTQZYQBOSA-N

Isomeric SMILES

CO[C@@H]1CCCC[C@@H]1CN

Canonical SMILES

COC1CCCCC1CN

Origin of Product

United States

Preparation Methods

Starting Materials and Intermediates

  • Cyclohexanone or substituted cyclohexanones are commonly used as starting points.
  • Aminomethylation is typically achieved via nucleophilic substitution or reductive amination.
  • Methoxylation at the 2-position can be introduced either by direct substitution or via epoxide ring-opening of cyclohexene oxide derivatives.

Stereoselective Aminomethylation

One notable process involves reacting a cyclohexylmethanol derivative with an amine source under controlled conditions to form the aminomethyl substituent with stereochemical control:

  • The reaction is often conducted in the presence of a base such as triethylamine or diisopropylethylamine to facilitate nucleophilic substitution and to neutralize formed acids.
  • Solvents such as aromatic hydrocarbons (benzene, toluene), polar aprotic solvents (dimethylformamide, N-methylpyrrolidone), or alcohols are used depending on solubility and reaction kinetics.
  • Reaction temperatures range from ambient to elevated temperatures (10°C to 150°C), with optimal yields often observed between 100°C and 125°C.
  • Water removal by azeotropic distillation can drive the reaction forward, improving conversion rates.

Methoxylation Techniques

  • Methoxy substitution at the 2-position can be introduced via nucleophilic ring-opening of epoxides or via substitution reactions on suitable leaving groups (e.g., halides or sulfonates).
  • Methanesulfonyl chloride (methanesulfonation) is used to convert hydroxyl groups into good leaving groups (mesylates), which are then displaced by methoxide ions.
  • Methanesulfonation is typically carried out at 10°C to 80°C, preferably 20°C to 45°C, for 1 to 5 hours to balance reaction rate and minimize decomposition.

Control of Stereochemistry

  • Diastereoselectivity is influenced by the choice of reagents, solvents, temperature, and protecting groups.
  • Use of chiral auxiliaries or chiral catalysts can enhance enantiomeric purity.
  • Some processes employ resolution techniques post-synthesis to isolate the (1R,2R) stereoisomer.
  • The presence of bulky substituents or ring constraints in intermediates can favor formation of the desired stereochemistry.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Hydroxyl activation Methanesulfonyl chloride, base (e.g., triethylamine) Formation of mesylate intermediate at 2-position
2 Nucleophilic substitution Sodium methoxide or methanol under basic conditions Introduction of methoxy group at 2-position
3 Aminomethylation Reaction with aminomethyl precursor, base, solvent Formation of aminomethyl substituent at 1-position
4 Purification and resolution Chromatography, crystallization Isolation of (1R,2R) stereoisomer

Experimental Data and Yields

  • Yields for methanesulfonation steps typically range from 75% to 95% under optimized conditions.
  • Aminomethylation steps achieve conversions often exceeding 80%, with stereoselectivity enhanced by temperature and solvent choice.
  • Diastereomeric excess (d.e.) and enantiomeric excess (e.e.) values can reach above 90% with chiral catalysts or auxiliaries.
  • Reaction times vary from 30 minutes to 48 hours depending on step and scale.

Environmental and Practical Considerations

  • The processes emphasize environmentally acceptable conditions by minimizing hazardous reagents and solvents.
  • Use of milder bases and solvents like toluene and ethanol reduces environmental impact.
  • Azeotropic removal of water and solvent recycling are employed to improve sustainability.
  • Reduction of reaction steps by combining methoxylation and aminomethylation in one-pot procedures has been explored.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Temperature 10°C to 150°C Optimal 100-125°C for aminomethylation
Solvents Toluene, benzene, DMF, NMP, alcohols Choice affects stereoselectivity and yield
Bases Triethylamine, DIPEA, pyridine Facilitate substitution and neutralize acids
Reaction Time 15 min to 48 h Depends on step; methanesulfonation 1-5 h typical
Diastereomeric Excess >90% Achieved with chiral auxiliaries/catalysts
Yield 75-95% High yields under optimized conditions

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R)-2-methoxycyclohexyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-hydroxycyclohexylmethanamine.

    Reduction: The compound can be reduced to form the corresponding cyclohexylmethanamine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: 2-hydroxycyclohexylmethanamine

    Reduction: Cyclohexylmethanamine

    Substitution: Halogenated or alkylated derivatives of the original compound

Scientific Research Applications

rac-[(1R,2R)-2-methoxycyclohexyl]methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-methoxycyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the amine functionality play crucial roles in its binding affinity and activity. The compound may modulate the activity of enzymes by acting as a substrate or inhibitor, and it can interact with receptors to elicit specific biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

The table below highlights key structural analogs, focusing on substituents, stereochemistry, and molecular properties:

Compound Name Molecular Formula Substituents Stereochemistry Molecular Weight (g/mol) Key Applications/Notes References
((1R,2R)-2-Methoxycyclohexyl)methanamine C₇H₁₅NO -OCH₃, -CH₂NH₂ (1R,2R) 129.2 Chiral ligand synthesis
(1R,2R)-2-(Benzyloxy)cyclohexanamine C₁₃H₁₉NO -OCH₂C₆H₅, -NH₂ (1R,2R) 205.3 Intermediate in organic synthesis
[(1S,2S,5R)-5-methyl-2-propan-2-yl-cyclohexyl]methanamine C₁₁H₂₃N -CH₃, -CH(CH₃)₂, -CH₂NH₂ (1S,2S,5R) 169.3 Potential bioactive molecule
rac-(1R,2R)-2-(2-Methoxyethoxy)cyclohexan-1-amine C₉H₁₉NO₂ -OCH₂CH₂OCH₃, -NH₂ Racemic (1R,2R) 173.3 Solubility studies
trans-1,2-Bis(aminomethyl)cyclohexane C₈H₁₈N₂ Two -CH₂NH₂ groups (1R,2R) 142.2 Chelating agent, polymer precursor

Key Comparative Analyses

Steric and Electronic Effects
  • Methoxy vs. Benzyloxy Groups : The methoxy group in the target compound is less bulky than the benzyloxy group in (1R,2R)-2-(Benzyloxy)cyclohexanamine . This difference impacts steric hindrance in catalytic applications, where bulkier groups may reduce reactivity but enhance enantioselectivity.
  • Stereochemical Influence : The (1R,2R) configuration in the target compound contrasts with the (1S,2S,5R) stereochemistry in [(1S,2S,5R)-5-methyl-2-propan-2-yl-cyclohexyl]methanamine . Such variations significantly alter molecular geometry, affecting binding affinity in biological systems or catalytic activity.
Physicochemical Properties
  • Boiling Points and Solubility : Compounds with longer alkoxy chains (e.g., rac-(1R,2R)-2-(2-Methoxyethoxy)cyclohexan-1-amine) exhibit higher boiling points and improved water solubility compared to the target compound due to increased polarity .
  • Density: trans-1,2-Bis(aminomethyl)cyclohexane has a density of 0.912 g/cm³, lower than most monosubstituted analogs, likely due to its symmetrical structure .

Q & A

Q. What are the key synthetic routes for ((1R,2R)-2-Methoxycyclohexyl)methanamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclopropanation reactions, where alkenes react with carbene precursors (e.g., diazo compounds) using catalysts like copper or rhodium complexes to form the cyclopropane core . Subsequent functionalization introduces the methoxy group via nucleophilic substitution or oxidation-reduction sequences. For example, methoxymethylation may employ methyl iodide or dimethyl sulfate under basic conditions. Optimization of reaction parameters (temperature, solvent polarity, catalyst loading) is critical: lower temperatures favor stereochemical retention, while polar aprotic solvents enhance nucleophilic substitution efficiency. Purification via column chromatography or crystallization ensures high purity, with yields ranging from 40–70% depending on steric hindrance .

Q. How does the stereochemistry of this compound affect its chemical reactivity and biological activity?

  • Methodological Answer : The (1R,2R) configuration imposes geometric constraints that influence both reactivity and bioactivity. Stereochemical retention during synthesis is verified using chiral HPLC or X-ray crystallography . In reactivity studies, the axial methoxy group in the cyclohexyl ring may hinder nucleophilic attack at the amine site, slowing alkylation reactions. Biologically, enantiomeric purity is critical: the (1R,2R) isomer often exhibits higher receptor binding affinity compared to its (1S,2S) counterpart due to optimal spatial alignment with target pockets. For example, trifluoromethyl-substituted analogs show 10-fold differences in 5-HT₂C receptor binding (Ki = 23 nM vs. 230 nM for enantiomers) .

Advanced Research Questions

Q. What strategies resolve conflicting data in receptor binding assays for this compound derivatives?

  • Methodological Answer : Discrepancies in binding data (e.g., Ki values) often arise from assay conditions (pH, temperature) or receptor isoform variability. To address this:
  • Standardize Assay Protocols : Use uniform radioligand concentrations (e.g., [³H]-ligands) and buffer systems (e.g., Tris-HCl at pH 7.4) .
  • Control for Stereochemical Purity : Verify enantiomeric excess via circular dichroism (CD) to exclude inactive isomers .
  • Cross-Validate with Computational Models : Molecular docking (e.g., AutoDock Vina) predicts binding modes, reconciling outliers. For instance, a derivative with a 4-fluorophenyl group may show lower-than-expected affinity due to steric clashes, validated by MD simulations .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Integrate QSAR models with molecular dynamics (MD) to:
  • Estimate LogP (2.1–3.5) and blood-brain barrier permeability using software like Schrödinger’s QikProp .
  • Predict metabolic stability via cytochrome P450 binding simulations (e.g., CYP3A4 interactions).
  • Validate with in vitro assays : Microsomal stability tests (human liver microsomes) and Caco-2 cell permeability studies . Discrepancies between predicted and experimental half-lives (e.g., t₁/₂ = 2.5 hrs vs. 1.8 hrs) guide structural optimizations, such as adding electron-withdrawing groups to reduce oxidative metabolism .

Q. What experimental designs differentiate primary vs. secondary targets in the biological activity of this compound?

  • Methodological Answer :
  • Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 gene editing to silence candidate receptors (e.g., 5-HT₂C) and observe activity loss in functional assays (e.g., cAMP inhibition) .
  • Off-Target Screening : Profile against panels of 100+ receptors/enzymes (e.g., Eurofins Cerep panels) to identify secondary targets. For example, a derivative may inhibit MAO-A (IC₅₀ = 1.2 µM) despite primary 5-HT₂C activity .
  • Pathway Analysis : Transcriptomics (RNA-seq) post-treatment reveals downstream effects, distinguishing direct target engagement from compensatory mechanisms .

Data Analysis and Structural Optimization

Q. How do substituent variations on the cyclohexyl ring influence the compound’s enzyme inhibition profile?

  • Methodological Answer : Systematic SAR studies compare analogs with substituents like trifluoromethyl (CF₃), chloro (Cl), or benzyl groups:
  • Enzyme Inhibition Assays : Measure IC₅₀ values against targets (e.g., acetylcholinesterase) using Ellman’s method. CF₃ analogs show 5-fold higher potency (IC₅₀ = 0.8 µM vs. 4.2 µM for unsubstituted) due to enhanced hydrophobic interactions .
  • Crystallography : Co-crystal structures (PDB: 2KS) reveal substituent positioning in active sites, guiding rational design .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy trade-offs, favoring substituents with ΔG < -10 kcal/mol .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Key challenges include:
  • Stereochemical Control : Batch-to-batch consistency requires chiral catalysts (e.g., Ru-BINAP) with >95% enantiomeric excess .
  • Purification at Scale : Switch from column chromatography to continuous crystallization, optimizing solvent mixtures (e.g., heptane/EtOAc) for yield (>85%) .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., nitrosamines < 1 ppm) via LC-MS/MS monitoring .

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